molecular formula C6H7NO B123993 3-Hydroxy-5-methylpyridine CAS No. 42732-49-0

3-Hydroxy-5-methylpyridine

Cat. No. B123993
CAS RN: 42732-49-0
M. Wt: 109.13 g/mol
InChI Key: RYJNCIGFPWGVPA-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpyridine is a heterocyclic aromatic compound . It is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction .


Synthesis Analysis

The synthesis of 3-Hydroxy-5-methylpyridine involves several steps. For instance, it can be prepared from D-pyroglutaminol . Another method involves the use of reduced iron powder and glacial acetic acid in a four-hole bottle .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-5-methylpyridine is C6H7NO . The InChI Key is RYJNCIGFPWGVPA-UHFFFAOYSA-N . The SMILES representation is CC1=CN=CC(O)=C1 .


Chemical Reactions Analysis

3-Hydroxy-5-methylpyridine is used to prepare 3-hydroxy-5-methyl-2-nitropyridine by nitration reaction . It can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

3-Hydroxy-5-methylpyridine is a pale yellow to pale cream to brown powder . It has a melting point of 132.5-141.5°C . It is slightly soluble in water .

Scientific Research Applications

    Antioxidant Activity: Studies suggest that 3-Hydroxy-5-picoline exhibits antioxidant properties, which could be valuable in combating oxidative stress-related diseases .

    Anti-Inflammatory Effects: Researchers have explored its anti-inflammatory potential, making it a candidate for drug development in conditions like arthritis and inflammatory disorders .

Safety and Hazards

3-Hydroxy-5-methylpyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is incompatible with strong oxidizing agents, strong acids, and bases . It should be stored in a cool place .

Mechanism of Action

properties

IUPAC Name

5-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJNCIGFPWGVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279633
Record name 5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-methylpyridine

CAS RN

42732-49-0
Record name 42732-49-0
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Record name 5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-5-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-hydroxy-5-methylpyridine formed from N-nitrosobis(2-oxopropyl)amine?

A1: Research indicates that 3-hydroxy-5-methylpyridine is not directly formed from N-nitrosobis(2-oxopropyl)amine. Instead, it arises from a two-step process. First, N-nitrosobis(2-oxopropyl)amine undergoes a base-catalyzed intramolecular aldol condensation, resulting in the formation of N-nitroso-5-hydroxy-5-methyl-3-piperidone. [] Subsequently, this cyclic nitrosamine decomposes, yielding 3-hydroxy-5-methylpyridine as one of the products. []

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